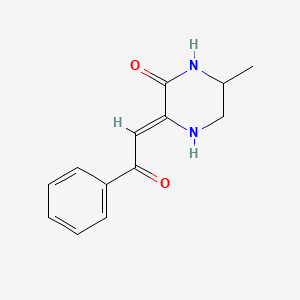![molecular formula C10H9F3N6 B10870983 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine](/img/structure/B10870983.png)
4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 2-(trifluoromethyl)phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a suitable dicarbonyl compound, such as pyrazolidine-3,5-dione, under acidic or basic conditions to form the desired pyrazolidine-3,5-diimine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine exerts its effects involves its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-dione
- 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-dithione
Uniqueness
Compared to similar compounds, 4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine is unique due to its specific diimine structure, which may confer distinct reactivity and biological activity. The presence of the trifluoromethyl group also differentiates it, potentially enhancing its stability and lipophilicity.
Properties
Molecular Formula |
C10H9F3N6 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H9F3N6/c11-10(12,13)5-3-1-2-4-6(5)16-17-7-8(14)18-19-9(7)15/h1-4H,(H5,14,15,18,19) |
InChI Key |
FBYZILOSSYFJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(NN=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870902.png)
![methyl 5-chloro-3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate](/img/structure/B10870913.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870917.png)

![Methyl 2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10870920.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870926.png)
![4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B10870933.png)


![(2E)-3-[2-bromo-4-(carboxymethoxy)-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10870945.png)
![3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10870960.png)
![methyl 5-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B10870963.png)
![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10870966.png)

